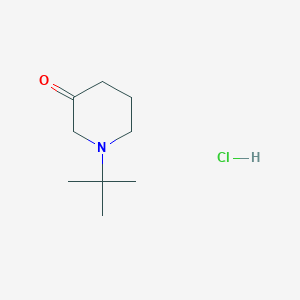

1-tert-Butyl-piperidin-3-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-tert-butylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(2,3)10-6-4-5-8(11)7-10;/h4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYOKCZSQMOHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC(=O)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Tert Butyl Piperidin 3 One Hydrochloride

Strategic Approaches to Piperidinone Ring Formation

The formation of the six-membered piperidinone heterocycle is the foundational challenge in the synthesis of 1-tert-Butyl-piperidin-3-one (B8011827). Chemists employ both intramolecular and intermolecular strategies to achieve this transformation efficiently.

Intramolecular cyclization involves the formation of the heterocyclic ring from a single, appropriately functionalized acyclic precursor. One of the most established methods in this category is the Dieckmann condensation. dtic.mil This reaction utilizes a base to promote the intramolecular cyclization of a diester to form a β-ketoester. For the synthesis of a 3-piperidone scaffold, this would typically involve an amino diester, which, after cyclization and subsequent hydrolysis and decarboxylation, yields the target piperidinone. youtube.com

Another prominent intramolecular approach is the Claisen condensation, which is conceptually similar to the Dieckmann condensation but involves the reaction between two ester groups. nih.gov A typical procedure for forming 3-piperidones via this route employs a tertiary amine with two branched ester arms, which cyclize to form a cyclic β-ketoester, a direct precursor to the 3-piperidone core. nih.gov However, these classical methods can be limited by the need for strong bases and sometimes result in moderate yields. nih.gov More contemporary methods utilize transition-metal catalysis, such as ring-closing metathesis (RCM), to form the heterocyclic ring under milder conditions. A novel route to a 1-aryl-3-piperidone-4-carboxylate scaffold was developed using a Grubbs II catalyst for the key RCM step, demonstrating the versatility of this approach. nih.gov

| Intramolecular Method | Key Reagents/Conditions | Intermediate Product | Reference |

| Dieckmann Condensation | Base (e.g., NaH, NaOEt) | β-ketoester | dtic.mil |

| Claisen Condensation | Strong Base | Cyclic β-ketoester | nih.gov |

| Ring-Closing Metathesis | Grubbs II Catalyst, DCM, reflux | Dihydropyridinone | nih.gov |

Intermolecular strategies construct the piperidinone ring by combining two or more separate components in a single reaction vessel. These methods, often categorized as multicomponent reactions (MCRs), are highly atom-economical and can rapidly build molecular complexity. researchgate.net

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that combines an aldehyde, a β-keto acid derivative (like an acetonedicarboxylic acid ester), and an amine (such as ammonia (B1221849) or a primary amine) to directly form a 4-piperidone (B1582916). wikipedia.org While this traditionally yields 4-piperidones, variations in starting materials can be adapted to target other isomers.

A more widely used intermolecular approach is the double aza-Michael addition. nih.govacs.org This reaction involves the conjugate addition of a primary amine to a divinyl ketone. This atom-efficient method is particularly effective for creating 2-substituted-4-piperidones and has been demonstrated to be a concise and high-yielding route. nih.govacs.org The reaction proceeds by the initial addition of the amine to one of the vinyl groups, followed by an intramolecular cyclization onto the second vinyl group.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also employed. stackexchange.comchim.it For instance, radical-ionic cascade reactions have been used to assemble fused piperidinones (azabicyclo[4.3.0]nonanes) from chiral allylsilanes possessing an oxime moiety. nih.gov This process involves a sequence of radical addition, 5-exo-trig cyclization, and lactamization to build the piperidinone ring with high stereocontrol. nih.gov

| Intermolecular Method | Reactant Types | Product Type | Reference |

| Petrenko-Kritschenko | Aldehyde, β-keto acid ester, Amine | 4-Piperidone | wikipedia.org |

| Double aza-Michael Addition | Primary Amine, Divinyl Ketone | 4-Piperidone | nih.govacs.org |

| Radical-Ionic Cascade | α-iodoester, Enoxime | Fused Piperidinone | nih.gov |

Installation and Selective Functionalization of the N-tert-Butyl Moiety

The N-tert-butyl group significantly influences the steric and electronic properties of the piperidone. Its installation can be achieved either through protecting group chemistry followed by modification or by direct alkylation strategies.

A common and versatile strategy for introducing nitrogen substituents involves the use of a protecting group, with the tert-butoxycarbonyl (Boc) group being a prime example. chemicalbook.com The synthesis of N-Boc-3-piperidone is well-documented and serves as a key intermediate. google.comchemicalbook.com Typically, a precursor like 3-hydroxypiperidine (B146073) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-3-hydroxypiperidine. google.com Subsequent oxidation of the alcohol, for instance using an Oppenauer oxidation or Swern oxidation, furnishes N-Boc-3-piperidone. chemicalbook.comgoogle.com

The Boc group is structurally similar to the tert-butyl group and serves as a stable placeholder that can be manipulated or removed under specific conditions. While the Boc group is typically removed to liberate the secondary amine, its chemistry is foundational for understanding the handling of sterically hindered nitrogen centers. The synthesis of N-Boc piperidones from precursors like 4-piperidone hydrate (B1144303) hydrochloride by reaction with di-tert-butyl dicarbonate is a standard procedure, often achieving quantitative yields. chemicalbook.com

Direct installation of the tert-butyl group onto the piperidone nitrogen can be accomplished through several methods. Reductive amination (or reductive alkylation) is a powerful and widely used technique that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.org To synthesize 1-tert-Butyl-piperidin-3-one, one could theoretically start with a precursor that can be converted to 3-oxopiperidinium, followed by reaction with a tert-butylating agent.

A more practical and common approach involves the reaction of a pre-formed piperidone (or a precursor) with tert-butylamine. For example, the reductive amination of triacetoneamine with n-butylamine has been studied over heterogeneous catalysts. researchgate.net This same principle can be applied using tert-butylamine. The reaction begins with the condensation of the ketone (the piperidone) and the primary amine (tert-butylamine) to form an imine or enamine intermediate, which is then reduced in situ. researchgate.net Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. wikipedia.orgmasterorganicchemistry.com This method is often preferred over direct alkylation with alkyl halides as it avoids the common problem of over-alkylation and typically proceeds under milder conditions. masterorganicchemistry.comsigmaaldrich.com

Finally, the hydrochloride salt is formed in a straightforward manner by treating the synthesized 1-tert-Butyl-piperidin-3-one free base with a solution of hydrochloric acid.

Stereoselective and Enantioselective Synthesis of Chiral Piperidone Analogues

The development of stereoselective methods to produce enantioenriched piperidones is of significant interest, as chirality is crucial for biological activity in many pharmaceutical applications. sci-hub.se These syntheses can be broadly categorized into methods using chiral auxiliaries, chiral catalysts, or substrates from the chiral pool. sci-hub.se

One approach involves using a chiral auxiliary, such as (S)-α-phenylethylamine, in a double aza-Michael reaction with divinyl ketones. nih.govacs.org This reaction generates diastereomeric 2-substituted-4-piperidones, which can potentially be separated to access chirally enriched building blocks. nih.gov

Asymmetric catalysis offers a more elegant and efficient route. For instance, a catalytic, enantioselective δ C-H cyanation of acyclic amines has been developed using a chiral copper catalyst. nih.gov This reaction interrupts the Hofmann-Löffler-Freytag (HLF) reaction pathway to install a carbonyl equivalent, which can then be cyclized to form chiral piperidines. nih.gov Another strategy involves the use of proline-derived catalysts in enantioselective Michael additions to form substituted piperidones with excellent enantioselectivity. youtube.com

Continuous flow protocols have also been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereomeric ratios in minutes. acs.org These advanced methods provide powerful tools for accessing specific stereoisomers of substituted piperidones, which are analogues of the target compound.

| Stereoselective Strategy | Methodology | Key Feature | Reference |

| Chiral Auxiliary | Double aza-Michael addition with S-α-phenylethylamine | Formation of separable diastereomers | nih.govacs.org |

| Asymmetric Catalysis | Enantioselective δ C-H cyanation with a chiral Cu catalyst | Interception of an N-centered radical relay | nih.gov |

| Organocatalysis | Michael addition using a proline-derived catalyst | High enantioselectivity for substituted piperidones | youtube.com |

| Continuous Flow | Reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents | Rapid synthesis with high diastereoselectivity | acs.org |

Targeted Construction of the 3-Oxo Functionality

A crucial step in the synthesis of 1-tert-Butyl-piperidin-3-one is the introduction of the ketone group at the C-3 position of the piperidine (B6355638) ring. This is typically achieved through the oxidation of a suitable precursor, such as 1-tert-butyl-piperidin-3-ol.

The oxidation of hydroxyl-substituted piperidines to their corresponding ketones is a well-established transformation. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on factors such as substrate tolerance, scalability, and cost.

A common approach involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). However, due to the toxicity of chromium compounds, alternative methods are increasingly favored. Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride (B1165640) activated dimethyl sulfoxide (B87167) (DMSO), and the Dess-Martin periodinane oxidation are effective methods that avoid heavy metals. nih.gov

Recent advancements have focused on more environmentally benign and catalytic oxidation methods. For instance, the use of hypervalent iodine reagents has been explored for the oxidation of N-protected piperidines. nih.gov Additionally, catalytic systems employing transition metals like ruthenium, in combination with a co-oxidant, offer a greener alternative for the synthesis of piperidinones. nih.gov A study on the biological N-oxidation of piperidine has also provided insights into metabolic pathways, which can inspire biocatalytic approaches. nih.gov

The table below summarizes various oxidation methods applicable to piperidine systems.

| Oxidation Method | Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages | Reference(s) |

| Chromium-Based Oxidation | PCC, PDC | Dichloromethane, room temperature | High efficiency | Toxicity of chromium reagents | nih.gov |

| Swern Oxidation | Oxalyl chloride/DMSO, triethylamine | Dichloromethane, low temperature (-78 °C) | High yields, mild conditions | Requires low temperatures, malodorous byproducts | nih.gov |

| Dess-Martin Oxidation | Dess-Martin periodinane | Dichloromethane, room temperature | Mild conditions, high yields | Reagent can be explosive under certain conditions | nih.gov |

| Hypervalent Iodine Oxidation | IBX, DMP | Various solvents | Metal-free | Potential for over-oxidation | nih.gov |

| Ruthenium-Catalyzed Oxidation | Ru catalyst, co-oxidant (e.g., O₂) | Toluene, elevated temperature | Catalytic, often greener | Catalyst cost and removal | nih.gov |

Beyond the oxidation of alcohol precursors, selective ketone formation can be achieved through other synthetic strategies. One such approach involves the use of organometallic reagents in conjunction with a suitable piperidine-derived electrophile. For instance, the reaction of an N-protected piperidine-3-carboxylic acid derivative with an organolithium or Grignard reagent, followed by an oxidative workup, can yield the desired 3-oxo functionality.

Another strategy involves the direct C-H functionalization of the piperidine ring. youtube.com While challenging, recent advances in transition-metal catalysis have enabled the direct oxidation of C-H bonds to carbonyl groups. This approach is highly atom-economical but often requires specific directing groups on the nitrogen atom to achieve the desired regioselectivity. For N-tert-butyl piperidine, the bulky tert-butyl group can influence the stereochemistry of such reactions.

Furthermore, ring-closing metathesis has been employed as a key step in the synthesis of 1-aryl-3-piperidone scaffolds, which could be adapted for the synthesis of the title compound. nih.gov This method involves the construction of the piperidine ring with the ketone functionality already incorporated or as a precursor that is easily converted.

Methods for Hydrochloride Salt Formation and Purification

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability and handling properties. This is typically achieved by treating a solution of the free base, 1-tert-butyl-piperidin-3-one, with hydrochloric acid.

The choice of solvent is critical for obtaining a crystalline product. Common solvents for this purpose include diethyl ether, ethyl acetate, isopropanol, or a mixture of solvents. nih.govresearchgate.net The hydrochloride salt usually precipitates from the solution and can be isolated by filtration. For instance, a solution of the base in an organic solvent like diethyl ether can be treated with a solution of HCl in the same or another compatible solvent, leading to the precipitation of the salt. researchgate.net

Purification of the hydrochloride salt is often achieved by recrystallization from a suitable solvent or solvent mixture. The purity of the final product can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

The general procedure for hydrochloride salt formation is outlined below:

| Step | Procedure | Key Considerations | Reference(s) |

| 1. Dissolution | The free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). | The solvent should be anhydrous to prevent the formation of hydrates. | nih.govresearchgate.net |

| 2. Acidification | A solution of hydrogen chloride (e.g., HCl in ether, concentrated HCl) is added dropwise. | The addition should be controlled to manage any exotherm and to promote crystal growth. | researchgate.netgoogle.com |

| 3. Precipitation | The hydrochloride salt precipitates out of the solution. | The mixture may be cooled to enhance precipitation. | researchgate.net |

| 4. Isolation | The solid is collected by filtration and washed with a cold solvent. | The washing solvent should be one in which the salt is sparingly soluble. | google.com |

| 5. Drying | The isolated salt is dried under vacuum. | Drying should be thorough to remove residual solvents. | google.com |

One-Pot Synthesis and Multicomponent Reaction Implementations

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of piperidinone scaffolds. acs.orgacs.org These strategies combine several reaction steps into a single operation, avoiding the isolation and purification of intermediates, thereby saving time, reagents, and solvents.

The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction that can be adapted to produce substituted piperidones. wikipedia.org While the original reaction often uses ammonia, modifications using primary amines, such as tert-butylamine, could potentially lead to the desired N-substituted product.

More contemporary MCRs involve radical processes, which allow for the rapid assembly of highly functionalized piperidinones from simple starting materials. acs.orgacs.org These reactions often exhibit high bond-forming efficiency and can generate significant molecular complexity in a single step. A one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates has been reported, showcasing the utility of click chemistry in constructing complex piperidine derivatives. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to piperidinones. unibo.itmdpi.comnih.gov This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation.

One green approach to the synthesis of N-substituted piperidones involves aza-Michael additions. researchgate.net For example, the reaction of a primary amine with a divinyl ketone can directly lead to the piperidinone core. This method avoids the use of protecting groups and can often be performed under mild conditions. The use of water as a solvent in some piperidine syntheses further enhances the green credentials of the process. nih.gov

The use of amino acids as a source of nitrogen in piperidone synthesis is another promising green alternative to traditional methods that use ammonia. researchgate.netsciencemadness.org This approach not only utilizes a renewable feedstock but can also introduce chirality into the final product.

Flow Chemistry and Microwave-Assisted Synthesis of Piperidinone Derivatives

Modern synthetic technologies such as flow chemistry and microwave-assisted synthesis offer significant advantages for the preparation of piperidinone derivatives, including increased efficiency, safety, and scalability. researchgate.netunimi.it

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The synthesis of piperidines has been successfully demonstrated using flow reactors. researchgate.net

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. rsc.orgnih.govnih.gov This technique has been applied to a variety of organic transformations, including the synthesis of heterocyclic compounds like piperidines. The synthesis of novel coumarin-based 1,2,3-triazoles has been achieved with excellent yields under microwave irradiation. nih.gov

Chemical Reactivity and Transformative Potential of 1 Tert Butyl Piperidin 3 One Hydrochloride

Reactions at the Carbonyl Group (C-3 Position)

The ketone functionality at the C-3 position of the piperidine (B6355638) ring is a key site for a range of chemical reactions, including reductions, nucleophilic additions, and alpha-substitutions. These transformations are fundamental in the synthesis of substituted piperidine derivatives with diverse applications.

Chemoselective Reduction Reactions of Piperidin-3-ones

The reduction of the C-3 carbonyl group to a hydroxyl group is a common transformation that introduces a new stereocenter. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric environment around the ketone. While specific studies on 1-tert-butyl-piperidin-3-one (B8011827) are not extensively documented, analogous transformations with N-Boc-3-piperidone provide valuable insights into the expected chemoselectivity.

Asymmetric bioreduction of N-Boc-3-piperidone using reductases has been shown to produce chiral (S)-N-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of various pharmaceuticals. This highlights the potential for enzymatic systems to achieve high stereoselectivity in the reduction of such piperidinones.

Metal hydride reducing agents are also commonly employed. The stereoselectivity of these reagents is influenced by their steric bulk. Less hindered reagents, such as sodium borohydride, may approach from the less hindered face of the piperidone ring, while bulkier reagents, like L-selectride, will preferentially attack from the more accessible face, leading to different diastereomeric products. The N-tert-butyl group, being sterically demanding, can influence the conformation of the piperidine ring and thereby the facial selectivity of the hydride attack.

Table 1: Representative Chemoselective Reduction Reactions of Piperidin-3-one Analogs

| Starting Material | Reagent | Product | Stereoselectivity |

| N-Boc-3-piperidone | Recombinant E. coli with ADH and GDH | (S)-N-Boc-3-hydroxypiperidine | High |

| 4-tert-Butylcyclohexanone | Sodium Borohydride | trans-4-tert-Butylcyclohexanol | Equatorial attack favored |

| 4-tert-Butylcyclohexanone | L-Selectride | cis-4-tert-Butylcyclohexanol | Axial attack favored |

Nucleophilic Addition Reactions to the Ketone

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the C-3 ketone results in the formation of tertiary alcohols. The reaction with benzylmagnesium halides, for instance, can yield N-tert-butyl-3-benzyl-3-hydroxypiperidine. The choice of solvent and reaction conditions can be critical to optimize the yield and minimize side reactions.

Wittig Reaction: The Wittig reaction provides a method for the conversion of the ketone to an alkene. youtube.comscbt.comcymitquimica.comchemicalbook.com Reaction of 1-tert-butyl-piperidin-3-one with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), would yield 1-tert-butyl-3-methylenepiperidine. This transformation is a reliable method for introducing an exocyclic double bond with a defined position. cymitquimica.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. nih.govnih.govgatech.edunih.gov While the piperidone itself does not have an active hydrogen for this reaction, it can act as the carbonyl component. More relevantly, the enolate of 1-tert-butyl-piperidin-3-one can participate in Mannich-type reactions, adding to pre-formed iminium ions to generate β-amino ketones. nih.govnih.govgatech.edunih.gov

Alpha-Substitution and Enolate Chemistry

The protons on the carbons adjacent to the carbonyl group (α-carbons at C-2 and C-4) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

The formation of the enolate can be directed to either the C-2 or C-4 position. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate by deprotonation at the less substituted and more accessible C-4 position. youtube.comodinity.com In contrast, thermodynamic conditions, often involving a weaker base at higher temperatures, would favor the more substituted and thermodynamically more stable enolate at the C-2 position. nih.gov

Once formed, the enolate can undergo a variety of reactions:

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups at the α-position. This is a fundamental C-C bond-forming reaction. nih.govwhiterose.ac.uk

Aldol (B89426) Addition: The enolate can add to the carbonyl group of another molecule (an aldehyde or ketone) in an aldol reaction to form a β-hydroxy ketone.

Michael Addition: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions provide access to a wide range of substituted piperidines with potential applications in medicinal chemistry and materials science.

Table 2: Potential Alpha-Substitution Reactions of 1-tert-Butyl-piperidin-3-one

| Reaction Type | Electrophile | Product Type |

| Alkylation | Methyl Iodide | 1-tert-Butyl-4-methylpiperidin-3-one |

| Aldol Addition | Benzaldehyde | 1-tert-Butyl-4-(hydroxy(phenyl)methyl)piperidin-3-one |

| Michael Addition | Methyl Vinyl Ketone | 1-tert-Butyl-4-(3-oxobutyl)piperidin-3-one |

Transformations Involving the Piperidine Nitrogen (N-1 Position)

The N-tert-butyl group serves as a protecting group for the piperidine nitrogen, influencing its reactivity and providing steric bulk. This group can be retained in subsequent synthetic steps or cleaved to allow for further functionalization of the nitrogen atom.

Post-Synthetic N-Derivatization Reactions

While the tert-butyl group is generally stable, its removal opens up the possibility for a variety of N-derivatization reactions. Once the secondary amine is unmasked, it can undergo reactions such as:

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce a variety of substituents on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-aryl piperidines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations are crucial for modifying the physicochemical properties and biological activity of the piperidine scaffold.

Cleavage Mechanisms of the N-tert-Butyl Protecting Group

The N-tert-butyl group is known for its stability under a range of conditions but can be removed when necessary. The cleavage of this group is an important deprotection step in multi-step syntheses.

Acid-Catalyzed Cleavage: The N-tert-butyl group can be cleaved under strong acidic conditions. nih.gov Reagents such as trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid are commonly used. nih.gov The mechanism involves protonation of the nitrogen, followed by elimination of isobutylene, which is a stable carbocation. The hydrochloride salt form of the starting material is generally stable to milder acidic conditions.

Oxidative N-Dealkylation: Oxidative methods can also be employed for the removal of the N-tert-butyl group. organic-chemistry.orgbohrium.com These methods often involve enzymatic systems, such as cytochrome P450 enzymes, or chemical oxidants. organic-chemistry.orgbohrium.com Recent advances in photoredox catalysis have enabled the N-dealkylation of tertiary amines under mild conditions using visible light. acs.org These reactions typically proceed through the formation of an iminium ion intermediate, which is then hydrolyzed to the secondary amine. While tert-butyl groups are generally less prone to metabolic oxidative dealkylation compared to smaller alkyl groups, specific reagents and conditions can be tailored for their removal. organic-chemistry.orgbohrium.com

Table 3: Common Reagents for N-tert-Butyl Group Cleavage

| Reagent/Method | Conditions | Mechanism |

| Trifluoroacetic Acid (TFA) | Anhydrous, often in DCM | Acid-catalyzed elimination |

| Hydrogen Bromide in Acetic Acid | Anhydrous | Acid-catalyzed elimination |

| Photoredox Catalysis | Visible light, photocatalyst | Oxidative dealkylation via iminium ion |

Ring-Opening and Rearrangement Reactions of the Piperidinone Core

The structural integrity of the piperidinone core in 1-tert-butyl-piperidin-3-one hydrochloride can be manipulated through various chemical transformations, leading to either ring-opening or skeletal rearrangement. These reactions are pivotal for accessing novel molecular frameworks.

One of the most notable rearrangement reactions applicable to α-halo ketones is the Favorskii rearrangement , which typically results in a ring contraction. ddugu.ac.inharvard.edu For 1-tert-butyl-piperidin-3-one, this would first involve the halogenation at the C2 or C4 position, adjacent to the carbonyl group. Treatment of the resulting α-halo-ketone with a base, such as an alkoxide, would initiate the rearrangement. The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile. ddugu.ac.in In the case of a cyclic α-halo ketone, this sequence of reactions leads to a five-membered ring carboxylic acid derivative. For instance, the Favorskii rearrangement of an α-halo derivative of 1-tert-butyl-piperidin-3-one would be expected to yield a 1-tert-butyl-pyrrolidine-2-carboxylic acid derivative. The bulky tert-butyl group on the nitrogen atom can influence the stereochemical outcome of this rearrangement.

While direct ring-opening of the 1-tert-butyl-piperidin-3-one core is less commonly documented, ring expansion reactions of related cyclic ketones are known. nist.gov For instance, the thermal decomposition of tert-butyl-1,3-cyclopentadiene has been shown to involve ring-expansion to form toluene, proceeding through radical intermediates. nist.gov Although the conditions are harsh, this suggests that under specific thermolytic or photolytic conditions, rearrangements of the piperidinone ring could be induced.

Role as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of a ketone functionality within the piperidine ring, combined with the permanent N-tert-butyl group, makes this compound a valuable starting material for the synthesis of more complex molecules, particularly fused and spirocyclic heterocyclic systems. The hydrochloride salt form can influence its reactivity and solubility, and the tert-butyl group can serve as a bulky directing group in subsequent transformations.

The carbonyl group at the C3 position is a key handle for a variety of chemical elaborations. It can readily undergo reactions such as condensation, reductive amination, and the formation of enolates for subsequent alkylation or acylation. These reactions allow for the introduction of diverse substituents and the construction of new ring systems.

For example, piperidone derivatives are known to be excellent precursors for the synthesis of fused heterocyclic compounds . nih.gov The ketone functionality can react with binucleophiles to form a new fused ring. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolo[3,4-c]piperidine scaffold. Similarly, condensation with a urea or thiourea derivative could yield fused pyrimidinone or thiopyrimidinone systems. The synthesis of fused tricyclic heterocycle piperazine and piperidine derivatives has been explored for the development of potential multireceptor atypical antipsychotics. nih.gov

Furthermore, the piperidinone core is a common starting point for the synthesis of spiro-heterocycles . The carbonyl group can be converted into a spirocyclic center through various synthetic strategies. One common approach involves the reaction with a 1,2- or 1,3-dinucleophile, which, after an initial condensation, can undergo an intramolecular cyclization to form the spiro-ring. For example, reaction with a 1,2-aminoalcohol could lead to the formation of a spiro-oxazolidine derivative.

The versatility of the piperidinone scaffold is further highlighted by its use in the synthesis of complex natural products and their analogues. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general utility of N-substituted 3-piperidinones as intermediates is well-established. For instance, (S)-1-Boc-3-hydroxypiperidine, which can be synthesized from a protected 3-piperidone, is a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.com This underscores the potential of this compound as a precursor to chiral building blocks for asymmetric synthesis.

Below is a table summarizing the potential synthetic transformations of this compound and the resulting complex chemical structures.

| Starting Material | Reagent/Reaction Condition | Product Type | Potential Application |

| α-Halo-1-tert-butyl-piperidin-3-one | Base (e.g., Alkoxide) | 1-tert-Butyl-pyrrolidine-2-carboxylic acid derivative | Synthesis of novel amino acid analogues |

| This compound | Hydrazine derivative | Fused Pyrazolo[3,4-c]piperidine | Bioactive heterocyclic compounds |

| This compound | Urea/Thiourea derivative | Fused Pyrimidinone/Thiopyrimidinone | Medicinal chemistry scaffolds |

| This compound | 1,2-Aminoalcohol | Spiro-oxazolidine | Spirocyclic compounds with potential biological activity |

Advanced Analytical Characterization Techniques for 1 Tert Butyl Piperidin 3 One Hydrochloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-tert-Butyl-piperidin-3-one (B8011827) hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-tert-Butyl-piperidin-3-one hydrochloride, the protons on the piperidine (B6355638) ring and the tert-butyl group will exhibit characteristic chemical shifts and splitting patterns. The tert-butyl group will appear as a sharp singlet, typically in the upfield region (around 1.0-1.5 ppm), integrating to nine protons. The protons on the piperidine ring, being adjacent to the nitrogen atom and the carbonyl group, will appear further downfield. Protons alpha to the nitrogen (at C2 and C6) and alpha to the carbonyl group (at C2 and C4) will be deshielded and are expected to resonate in the range of 2.0-4.0 ppm. The presence of the hydrochloride salt can further influence these shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C3) is the most deshielded and will appear significantly downfield, typically in the range of 200-210 ppm. The quaternary carbon of the tert-butyl group is expected around 50-60 ppm, while the methyl carbons of the tert-butyl group will be found in the upfield region (25-30 ppm). The carbons of the piperidine ring will resonate at distinct chemical shifts influenced by the adjacent nitrogen and carbonyl functionalities. For instance, carbons adjacent to the nitrogen (C2 and C6) are expected in the 40-60 ppm range.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the piperidine ring, allowing for the tracing of the spin systems and confirming the connectivity of the ring protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). This is particularly useful for distinguishing the different methylene groups within the piperidine ring.

Interactive Table: Predicted NMR Data for 1-tert-Butyl-piperidin-3-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C 3) | - | ~205 |

| CH₂ (C 2) | ~3.0 - 3.5 (m) | ~55 |

| CH₂ (C 4) | ~2.5 - 3.0 (m) | ~45 |

| CH₂ (C 5) | ~2.0 - 2.5 (m) | ~25 |

| CH₂ (C 6) | ~2.8 - 3.3 (m) | ~50 |

| C(CH₃)₃ (C -quat) | - | ~58 |

| C(CH₃)₃ (3xC H₃) | ~1.2 (s) | ~27 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

When analyzing 1-tert-Butyl-piperidin-3-one, the molecular ion (M⁺) would be observed. In the case of the hydrochloride salt, analysis is often performed after deprotonation, or the protonated molecule [M+H]⁺ is observed using soft ionization techniques like Electrospray Ionization (ESI). The primary fragmentation pathway for N-tert-butyl piperidine derivatives often involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. bartleby.comchegg.com This results in a prominent peak at [M-15]⁺. Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the piperidine ring.

LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of components in a mixture prior to their introduction into the mass spectrometer. This is invaluable for analyzing the purity of this compound and for identifying any synthesis byproducts or degradation products. ESI-MS/MS studies on piperidine alkaloids have shown that fragmentation patterns are highly informative for structural elucidation. nih.govscielo.br

Interactive Table: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 156.14 | [M+H]⁺ | Protonated Molecule |

| 140.11 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 98.09 | [C₅H₈NO]⁺ | Alpha-cleavage and loss of isobutylene |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will display several characteristic absorption bands. The most prominent will be the strong carbonyl (C=O) stretching vibration of the ketone, expected in the region of 1710-1730 cm⁻¹. The C-N stretching vibration of the tertiary amine will appear in the 1100-1250 cm⁻¹ range. The presence of the tert-butyl group will be indicated by C-H bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹. The broad absorption band often seen in the 2400-3000 cm⁻¹ range is characteristic of the N-H⁺ stretch of the amine hydrochloride salt.

Interactive Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ (salt) | Stretch | 2400 - 3000 | Strong, Broad |

| C=O (ketone) | Stretch | 1710 - 1730 | Strong, Sharp |

| C-H (tert-butyl) | Bend | ~1365 and ~1390 | Medium |

| C-N (amine) | Stretch | 1100 - 1250 | Medium |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a laboratory technique for the separation of a mixture. It is fundamental for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile and thermally sensitive compounds. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. nih.govresearchgate.net

A standard method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) and an organic solvent such as acetonitrile or methanol. The components are separated based on their differential partitioning between the mobile and stationary phases. Detection is commonly performed using an ultraviolet (UV) detector, although the ketone chromophore in this compound has a weak absorbance at lower wavelengths (~210 nm). Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for compounds lacking a strong UV chromophore. researchgate.net The method can be validated to be linear, accurate, and precise for quantitative analysis of the compound's purity. nih.gov

Interactive Table: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or CAD/ELSD |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While the hydrochloride salt of 1-tert-Butyl-piperidin-3-one is non-volatile, the free base can be analyzed by GC. This typically requires a neutralization step followed by extraction into an organic solvent.

The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For unambiguous identification, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectra of the separated components, confirming their identity. nih.gov In some cases, derivatization may be employed to improve the volatility and chromatographic behavior of the analyte. nih.gov

Interactive Table: Representative GC Method Parameters (for free base)

| Parameter | Condition |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | e.g., 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

| Detector Temperature | ~280 °C |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a powerful, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unequivocally establishing the molecular structure, conformation, and packing of this compound and its derivatives in the solid state.

In a typical single-crystal XRD analysis, a well-ordered crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is meticulously recorded and analyzed. The data processing and structure refinement yield crucial information, including bond lengths, bond angles, and torsion angles, which define the molecular geometry.

For piperidine-containing compounds, XRD studies are particularly insightful for determining the conformation of the six-membered ring. The piperidine ring in derivatives often adopts a stable chair conformation to minimize steric strain. researchgate.netresearchgate.net The position of the bulky tert-butyl group on the nitrogen atom and the carbonyl group at the 3-position significantly influences the specifics of this conformation.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 10.5 |

| b (Å) | 12.0 - 14.0 |

| c (Å) | 9.0 - 11.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1400 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| Hydrogen Bonding Interactions | N⁺-H···Cl⁻, C-H···O |

Note: The data in this table is illustrative and based on typical values for similar piperidinium hydrochloride structures. It does not represent experimentally determined values for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a sample. This method provides an essential verification of the empirical formula of a newly synthesized compound like this compound, ensuring its compositional purity.

The analysis is typically performed using a combustion-based method. A precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The mass of each element is calculated from the amount of its corresponding combustion product.

For this compound (C₉H₁₈ClNO), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. A comparison of the experimentally determined percentages with the theoretical values provides a measure of the compound's purity. A close correlation between the experimental and theoretical values, typically within ±0.4%, is considered a strong indicator of a pure sample.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 56.39 | 56.2 - 56.6 |

| Hydrogen (H) | 9.46 | 9.3 - 9.7 |

| Nitrogen (N) | 7.31 | 7.2 - 7.6 |

| Chlorine (Cl) | 18.49 | 18.3 - 18.7 |

| Oxygen (O) | 8.34 | Not directly measured |

Note: The experimental values in this table are hypothetical and represent a typical range for a high-purity sample. Oxygen is typically determined by difference.

Advanced Spectroscopic Techniques for Investigating Molecular Interactions

Beyond the fundamental structural and compositional analysis, advanced spectroscopic techniques can provide deeper insights into the subtle molecular interactions present in this compound and its derivatives. These interactions play a critical role in determining the physical and chemical properties of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying functional groups and probing hydrogen bonding interactions. The presence of the hydrochloride will significantly influence the vibrational frequencies of the N-H bond of the piperidinium ion. A broad absorption band in the region of 2400-2700 cm⁻¹ is characteristic of an N⁺-H stretch involved in strong hydrogen bonding with the chloride anion. The frequency and shape of the C=O stretching vibration (typically around 1720 cm⁻¹) can also be affected by intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly in the solid state, can provide detailed information about the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). Chemical shift anisotropies and dipolar couplings are sensitive to molecular conformation and intermolecular distances. For instance, the ¹H NMR chemical shift of the N⁺-H proton would be a sensitive probe of the strength and nature of the hydrogen bond to the chloride ion.

Computational Chemistry , often used in conjunction with experimental techniques, offers a theoretical framework for understanding molecular interactions. Methods like Density Functional Theory (DFT) can be used to model the structure of this compound and to calculate its vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net

| Technique | Information Gained on Molecular Interactions | Typical Observations for Piperidinium Salts |

| FT-IR | Identification and characterization of hydrogen bonds. | Broad N⁺-H stretching band (2400-2700 cm⁻¹), shifts in C=O stretching frequency. |

| Solid-State NMR | Probing local environments and intermolecular proximities. | Downfield chemical shift of the N⁺-H proton, changes in ¹³C chemical shifts upon salt formation. |

| DFT Calculations | Theoretical modeling of structure and spectroscopic properties. | Prediction of stable conformers, calculation of vibrational frequencies and NMR shifts to support experimental data. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. | Highlighting the prevalence of H···Cl and H···O contacts, indicating significant hydrogen bonding. |

Future Directions and Emerging Research Avenues in 1 Tert Butyl Piperidin 3 One Hydrochloride Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of the piperidone core is central to the accessibility of 1-tert-butyl-piperidin-3-one (B8011827) hydrochloride. Future research is increasingly focused on moving beyond traditional synthetic methods to develop more efficient, selective, and sustainable catalytic systems.

One promising frontier is the application of biocatalysis . The use of enzymes, such as transaminases or lipases, offers the potential for highly enantioselective and regioselective transformations under mild reaction conditions. rsc.orgresearchgate.net For instance, researchers have successfully employed immobilized Candida antarctica lipase (B570770) B (CALB) for the synthesis of other clinically valuable piperidines through multicomponent reactions. rsc.org The development of engineered enzymes specifically tailored for the synthesis or derivatization of the 1-tert-butyl-piperidin-3-one core could streamline production and provide access to chiral analogues. chemistryviews.org Combining biocatalysis with organocatalysis in hybrid cascade reactions represents another innovative approach to generate complex piperidine (B6355638) alkaloids from simple precursors. rsc.org

Organocatalysis also presents a fertile ground for innovation. Small organic molecules can catalyze key bond-forming reactions, avoiding the cost and potential toxicity associated with metal catalysts. Future work could explore organocatalyzed aza-Michael additions or Mannich reactions to construct the piperidone ring with high stereocontrol.

Finally, advancements in transition-metal catalysis continue to be relevant. While established methods exist, research into catalysts based on earth-abundant metals (like iron or copper) instead of precious metals (like palladium or rhodium) is a key goal for enhancing cost-effectiveness and sustainability.

| Catalyst Type | Potential Advantages | Research Focus |

| Biocatalysts (Enzymes) | High stereoselectivity, mild conditions, environmentally benign. | Engineered enzymes for specific substrates, cascade reactions. rsc.orgrsc.org |

| Organocatalysts | Metal-free, low toxicity, readily available. | Asymmetric ring construction, C-H functionalization. |

| Earth-Abundant Metals | Lower cost, reduced environmental impact compared to precious metals. | Iron, copper, or nickel-catalyzed cyclization and coupling reactions. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and optimize reaction conditions, the integration of automated synthesis and high-throughput experimentation (HTE) is a critical future direction.

Flow chemistry is particularly well-suited for the synthesis of piperidone scaffolds. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. The automated, machine-assisted synthesis of related heterocyclic compounds has already been demonstrated, showcasing a valid protocol for optimizing experimental parameters through integrated software and hardware. beilstein-journals.org Applying these principles to the multi-step synthesis of 1-tert-butyl-piperidin-3-one hydrochloride could significantly reduce development time.

Pairing automated synthesis platforms with high-throughput screening (HTS) techniques will enable the rapid evaluation of large libraries of derivatives for desired properties. dut.ac.za Robotic systems can perform numerous reactions in parallel, varying substrates, catalysts, and conditions. The subsequent analysis using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy can quickly identify promising lead compounds or optimal synthetic pathways. This approach is invaluable for exploring the structure-activity relationships (SAR) of new derivatives. dut.ac.zanih.gov

Advanced Computational Design for Property Prediction and Lead Optimization

In silico methods are becoming indispensable tools for modern chemical research. Advanced computational design offers the ability to predict molecular properties and guide synthetic efforts, saving significant time and resources.

Quantum mechanics-based methods , such as Density Functional Theory (DFT), can be used to explore the electronic structure, stability, and reactivity of 1-tert-butyl-piperidin-3-one and its derivatives. researchgate.net These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and identify the most likely sites for chemical modification. researchgate.net

For drug discovery applications, molecular docking and dynamics simulations are crucial. nih.govtandfonline.com These techniques can predict how derivatives of the piperidone scaffold will bind to specific biological targets, such as enzymes or receptors. tandfonline.comnih.gov By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity and most favorable interaction profiles. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure of the derivatives and their biological activity. nih.govresearchgate.net These models, once validated, can be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. The use of computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is also a key area, helping to identify candidates with promising drug-like characteristics early in the development process. researchgate.net

| Computational Method | Application in Future Research |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict reactivity and stability. researchgate.net |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.govnih.gov |

| QSAR Modeling | Predict biological activity based on chemical structure. nih.gov |

| ADMET Prediction | In silico profiling of pharmacokinetic and safety properties. researchgate.net |

Exploration of New Chemical Transformations and Rearrangements

The chemical reactivity of this compound is not fully explored. Future research will likely uncover novel chemical transformations and rearrangements that expand its synthetic utility.

The ketone functionality is a prime handle for various transformations. Beyond standard carbonyl chemistry, exploring photocatalytic reactions could enable novel C-C bond formations under mild conditions. For example, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of other 2-piperidinone derivatives from simple precursors. researchgate.net

C-H activation chemistry represents another exciting frontier. Directly functionalizing the carbon-hydrogen bonds of the piperidine ring would provide a highly atom-economical route to complex derivatives, bypassing the need for pre-functionalized starting materials. Combining biocatalytic C–H oxidation with subsequent transformations like radical cross-coupling is an emerging strategy for creating complex, three-dimensional piperidine structures. chemistryviews.orgnews-medical.net

The development of multicomponent reactions (MCRs) involving the 1-tert-butyl-piperidin-3-one scaffold is also a promising avenue. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and aligns with the principles of green chemistry. researchgate.net

Sustainable and Cost-Effective Manufacturing Processes for Academic and Industrial Scale-Up

As the applications for this compound and its derivatives grow, the need for sustainable and cost-effective manufacturing processes becomes paramount. The principles of green chemistry provide a roadmap for future research in this area.

Key objectives include the development of synthetic routes that are highly atom-economical , maximizing the incorporation of starting material atoms into the final product. researchgate.net This can be achieved through the design of cascade or one-pot reactions that minimize intermediate isolation and purification steps.

The replacement of hazardous and volatile organic solvents with greener alternatives, such as water, ionic liquids, or bio-based solvents, is another critical goal. nih.govunibo.it Research into solvent-free reaction conditions, potentially utilizing microwave irradiation or mechanochemistry, could further reduce the environmental impact of synthesis. rsc.org

Finally, developing processes that rely on catalytic rather than stoichiometric reagents minimizes waste generation. rsc.org The use of recoverable and recyclable catalysts, such as the immobilized enzymes discussed previously, is particularly attractive for industrial-scale production, reducing both cost and environmental footprint. rsc.org A recent method for producing a different piperidine derivative from a bio-renewable furan (B31954) source highlights the potential for shifting towards more sustainable starting materials. rsc.org

Q & A

Q. What are the recommended analytical techniques to confirm the structural integrity and purity of 1-tert-Butyl-piperidin-3-one hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the piperidine ring and tert-butyl group, mass spectrometry (MS) to confirm molecular mass (e.g., monoisotopic mass ~326.176 g/mol ), and high-performance liquid chromatography (HPLC) to assess purity (>95%). For salts like hydrochlorides, ion chromatography or titration can quantify chloride content. Batch consistency can be monitored using these techniques to minimize variability in downstream assays .

Q. How should researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility screening in aqueous buffers (e.g., PBS, pH 7.4) and organic co-solvents (DMSO, ethanol) is critical. If low solubility persists, derivatization (e.g., salt exchange or prodrug strategies) may be necessary. Pre-formulation studies using dynamic light scattering (DLS) or nephelometry can identify aggregation-prone conditions. Note that residual trifluoroacetic acid (TFA) from synthesis may affect solubility; ensure TFA removal (<1%) via lyophilization or dialysis .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Common routes involve cyanidation/nitrile reduction followed by cyclization and amine protection/deprotection (e.g., tert-butyloxycarbonyl (Boc) groups). For example, reacting 4-chlorobutyryl chloride with sodium cyanide and benzyl chloride, followed by catalytic hydrogenation, yields intermediates like 1-benzyl-3-piperidone. Subsequent Boc protection and HCl deprotection can generate the hydrochloride salt. Purification via recrystallization or column chromatography is recommended to remove byproducts .

Advanced Research Questions

Q. How do batch-to-batch variations in synthesis impact experimental reproducibility in receptor-binding assays?

- Methodological Answer : Variations in salt content, residual solvents, or stereochemical impurities (e.g., undefined stereocenters ) can alter binding kinetics. To mitigate this, standardize synthesis protocols and implement rigorous quality control (QC):

- Quantify peptide content via UV-Vis or amino acid analysis.

- Monitor salt content using ion chromatography.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding consistency across batches .

Q. What strategies can resolve contradictions in stability data under different environmental conditions?

- Methodological Answer : Stability studies should assess thermal degradation (TGA/DSC), photolytic decomposition (ICH Q1B guidelines), and hygroscopicity (dynamic vapor sorption). For indoor surface interactions (e.g., adsorption on glass or polymers), use microspectroscopic imaging (ATR-FTIR, ToF-SIMS) to track molecular changes. Reconcile discrepancies by replicating studies under controlled humidity/temperature and reporting conditions in detail .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition assays?

- Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots) with structural biology techniques:

- X-ray crystallography or cryo-EM to visualize binding pockets.

- Molecular dynamics simulations to predict conformational changes induced by the tert-butyl group.

- Competitive binding assays with fluorescent probes (e.g., FRET-based) to quantify inhibition constants (Ki). Cross-validate findings using mutant enzymes or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.